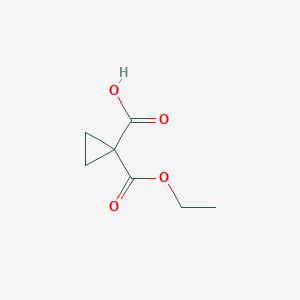

1-(Ethoxycarbonyl)cyclopropanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethoxycarbonylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-2-11-6(10)7(3-4-7)5(8)9/h2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQUZUWSSLUHHBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501251691 | |

| Record name | 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501251691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3697-66-3 | |

| Record name | 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3697-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501251691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Ethoxycarbonyl)cyclopropanecarboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds, most notably the multi-tyrosine kinase inhibitor Cabozantinib, possesses a unique set of physicochemical properties that are critical for its application in drug development and manufacturing.[1][2] This technical guide provides an in-depth overview of the core physical properties of this compound, complete with experimental methodologies and a visualization of its role in a significant synthetic pathway.

Core Physical and Chemical Properties

This compound is a clear, colorless liquid at room temperature.[3][4] Its molecular structure, featuring a strained cyclopropane ring and two carboxylic acid derivatives, dictates its physical behavior and reactivity.

Quantitative Physical Properties

A summary of the key quantitative physical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O₄ | [1][4][5][6] |

| Molecular Weight | 158.15 g/mol | [1][4][5][6][7] |

| Boiling Point | 66-69 °C at 0.15 Torr | [4][8] |

| Density | 1.339 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 3.46 ± 0.20 (Predicted) | [3][4] |

| Physical Form | Liquid | [3][4] |

| Color | Clear, colorless | [3][4] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. For an accurate determination of the boiling point of this compound, a simple distillation method would be employed.

Apparatus:

-

Round-bottom flask

-

Heating mantle

-

Distillation head

-

Condenser

-

Receiving flask

-

Thermometer

-

Boiling chips

Procedure:

-

A sample of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

The heating mantle is turned on and the liquid is heated gently.

-

As the liquid boils, the vapor rises, passes into the condenser, where it is cooled and condenses back into a liquid, and is collected in the receiving flask.

-

The temperature is recorded when the first drop of distillate is collected and remains constant. This constant temperature is the boiling point of the liquid at the recorded atmospheric pressure.

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume. The density of a liquid can be accurately determined using a pycnometer, which is a flask with a specific, accurately known volume.

Apparatus:

-

Pycnometer (a specific gravity bottle)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is then filled with distilled water of a known temperature and weighed again to determine the mass of the water. The volume of the pycnometer can be calculated using the known density of water at that temperature.

-

The pycnometer is emptied, dried thoroughly, and then filled with this compound.

-

The filled pycnometer is weighed to determine the mass of the liquid.

-

The density of this compound is then calculated by dividing the mass of the liquid by the volume of the pycnometer.

Role in Pharmaceutical Synthesis: The Cabozantinib Pathway

This compound is a critical building block in the synthesis of Cabozantinib, an anticancer medication. The following diagram illustrates a simplified logical workflow of its utilization in this multi-step synthesis.

Caption: Simplified synthesis pathway of Cabozantinib from 1,1-Cyclopropanedicarboxylic acid.

Conclusion

The physical properties of this compound are fundamental to its handling, reaction optimization, and overall utility in the synthesis of complex pharmaceutical molecules. This guide provides a foundational understanding of these properties and the methodologies for their determination, offering valuable insights for professionals in the fields of chemical research and drug development. A thorough grasp of these characteristics is essential for the efficient and safe application of this important chemical intermediate.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. mt.com [mt.com]

- 3. US11498902B2 - Process for the preparation of Cabozantinib and its pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 4. This compound | C7H10O4 | CID 11789472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2019234761A1 - An improved process for the preparation of cabozantinib and its pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 6. EP4313048A1 - Process for preparation of cabozantinib - Google Patents [patents.google.com]

- 7. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]

- 8. Cabozantinib synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid, a key building block in modern medicinal chemistry. The document details its chemical structure, physicochemical properties, spectroscopic data, synthesis protocols, and primary applications, with a focus on its role in the synthesis of the anticancer drug Cabozantinib.

Chemical Identity and Structure

This compound is a cyclopropane derivative containing both a carboxylic acid and an ethyl ester functional group attached to the same carbon atom of the cyclopropane ring.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-ethoxycarbonylcyclopropane-1-carboxylic acid[1] |

| CAS Number | 3697-66-3[1] |

| Molecular Formula | C₇H₁₀O₄[1] |

| SMILES | CCOC(=O)C1(CC1)C(=O)O[1] |

| InChI Key | QQUZUWSSLUHHBP-UHFFFAOYSA-N[1] |

| Synonyms | 1-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid, Monoethyl 1,1-cyclopropanedicarboxylate, Ethyl cyclopropane-1,1-dicarboxylate[2] |

Physicochemical and Spectroscopic Data

The physicochemical properties of this compound are summarized in Table 2. It is a clear, colorless liquid at room temperature.

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 158.15 g/mol [1] |

| Boiling Point | 66-69 °C at 0.15 Torr[2] |

| Density (Predicted) | 1.339 ± 0.06 g/cm³[2] |

| pKa (Predicted) | 3.46 ± 0.20[2] |

Spectroscopic Data

¹H NMR (CDCl₃):

-

δ 1.06 (t, 3H): Triplet corresponding to the methyl protons of the ethyl group.

-

δ 1.53 (m, 2H): Multiplet corresponding to two of the methylene protons of the cyclopropane ring.

-

δ 1.62 (m, 2H): Multiplet corresponding to the other two methylene protons of the cyclopropane ring.

-

δ 4.21 (q, 2H): Quartet corresponding to the methylene protons of the ethyl group.

Mass Spectrometry (ESI-MS):

-

m/z 159 [M+H]⁺: Corresponds to the protonated molecule.

Note: Publicly available, high-resolution ¹³C NMR and IR spectra for this compound are not readily found in the searched literature. The expected IR spectral data would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carboxylic acid, and a C=O stretch for the ester.

Synthesis and Experimental Protocols

The most common synthesis of this compound involves the selective hydrolysis of diethyl 1,1-cyclopropanedicarboxylate.

Experimental Protocol: Hydrolysis of Diethyl 1,1-cyclopropanedicarboxylate

This protocol is adapted from a procedure described in the chemical literature.

Materials:

-

Diethyl 1,1-cyclopropanedicarboxylate

-

1N Sodium Hydroxide (NaOH) solution

-

Ethanol

-

1N Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

A solution of diethyl 1,1-cyclopropanedicarboxylate (20 g) is prepared in a mixture of 1N NaOH (107 mL) and ethanol (220 mL).

-

The reaction mixture is stirred for 16 hours.

-

Ethanol is removed from the reaction mixture by distillation under reduced pressure.

-

The remaining aqueous solution is washed with ethyl acetate to remove any unreacted starting material.

-

The aqueous layer is then acidified with 1N HCl.

-

The product is extracted from the acidified aqueous layer with ethyl acetate.

-

The combined organic extracts are concentrated under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography to yield this compound.

Applications in Drug Development

The primary application of this compound is as a crucial intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Cabozantinib .

Role in Cabozantinib Synthesis

Cabozantinib is a potent anticancer agent used in the treatment of various malignancies. This compound serves as a key building block for the formation of the cyclopropane-1,1-dicarboxamide core of the drug.

The synthesis of Cabozantinib from this intermediate generally involves the following key steps:

-

Amide Formation: The carboxylic acid group of this compound is coupled with an aniline derivative.

-

Ester Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

-

Second Amide Coupling: The newly formed carboxylic acid is then coupled with another aniline derivative to form the final dicarboxamide structure of Cabozantinib.

The following diagram illustrates a generalized workflow for the synthesis of Cabozantinib, highlighting the central role of this compound.

References

A Technical Guide to 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid, a key building block in modern organic synthesis and pharmaceutical development. This document outlines its chemical identity, physicochemical properties, detailed synthesis protocols, and its notable application as a crucial intermediate in the manufacturing of the anticancer drug, Cabozantinib.

Chemical Identity and Nomenclature

The compound with the formal name this compound is a mono-ester derivative of cyclopropane-1,1-dicarboxylic acid.

IUPAC Name: 1-ethoxycarbonylcyclopropane-1-carboxylic acid[1]

Synonyms:

-

This compound[1]

-

Monoethyl 1,1-cyclopropanedicarboxylate[2]

-

Ethyl cyclopropane-1,1-dicarboxylate[2]

-

Cyclopropane-1,1-dicarboxylic acid ethyl ester[2]

Physicochemical and Quantitative Data

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₄ | [1][2] |

| Molecular Weight | 158.15 g/mol | [1][2] |

| CAS Number | 3697-66-3 | [1][2] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 66-69 °C at 0.15 Torr | [2] |

| Density (Predicted) | 1.339 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.46 ± 0.20 | [2] |

| Storage Temperature | Room Temperature (sealed in dry conditions) | [2] |

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via the selective hydrolysis of one of the ester groups of diethyl 1,1-cyclopropanedicarboxylate.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of this compound.

-

Hydrolysis: A solution of diethyl 1,1-cyclopropanedicarboxylate (20 g) is prepared in a mixture of 1N sodium hydroxide (107 mL) and ethanol (220 mL). This reaction mixture is stirred for 16 hours to facilitate the hydrolysis of one of the ethyl ester groups.

-

Solvent Removal: Following the hydrolysis, the ethanol is removed from the reaction mixture by distillation under reduced pressure.

-

Extraction of Starting Material: Any remaining unreacted diethyl 1,1-cyclopropanedicarboxylate is removed by extraction with ethyl acetate.

-

Acidification: The aqueous layer is then carefully acidified using 1N hydrochloric acid.

-

Product Extraction: The acidified aqueous layer is extracted with ethyl acetate to isolate the desired product, this compound.

-

Purification: The combined ethyl acetate extracts are concentrated under reduced pressure. The resulting residue is then purified by silica gel column chromatography to yield the final product. This protocol has been reported to afford a yield of 94%.

Application in Pharmaceutical Synthesis: Cabozantinib Intermediate

This compound is a critical intermediate in the synthesis of Cabozantinib, a potent multi-tyrosine kinase inhibitor used in the treatment of certain types of cancer.[3][4] The cyclopropane moiety of this intermediate forms a central part of the final drug structure.

The general workflow for the synthesis of Cabozantinib involves the coupling of this compound with other key intermediates. The carboxylic acid group of our title compound is activated and then reacted with an aniline derivative to form an amide bond. This is a crucial step in assembling the final, complex structure of Cabozantinib.

The diagram below illustrates the logical relationship of this compound as a key intermediate in the broader synthesis of Cabozantinib.

Caption: Logical workflow of Cabozantinib synthesis highlighting the role of the title compound.

References

Spectroscopic and Synthetic Profile of 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid: A Technical Guide

Introduction

1-(Ethoxycarbonyl)cyclopropanecarboxylic acid is a bifunctional organic compound featuring a strained cyclopropane ring, a carboxylic acid, and an ethyl ester group. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for the preparation of complex molecules in the pharmaceutical and agrochemical industries. An in-depth understanding of its spectroscopic properties is crucial for its characterization and quality control. This guide provides a detailed overview of the expected spectroscopic data for this compound, along with generalized experimental protocols for its synthesis and spectral analysis.

Predicted Spectroscopic Data

The spectroscopic data for this compound can be predicted by considering the contributions of the ethyl ester, the carboxylic acid, and the cyclopropane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl group and the cyclopropane ring protons. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a significantly downfield chemical shift.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the two carbonyl carbons (ester and carboxylic acid), the quaternary carbon of the cyclopropane ring, the methylene carbons of the ring and the ethyl group, and the methyl carbon of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the O-H bond of the carboxylic acid, the C=O bonds of both the ester and carboxylic acid, and the C-O bonds.

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the ethoxy group, the carboxyl group, and other fragments.

Data Presentation

The predicted spectroscopic data is summarized in the tables below for clarity and comparative analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | -COOH |

| ~4.2 | Quartet | 2H | -OCH₂CH₃ |

| ~1.5-1.7 | Multiplet | 4H | Cyclopropane CH₂ |

| ~1.3 | Triplet | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | -COOH |

| ~170 | -COOCH₂CH₃ |

| ~62 | -OCH₂CH₃ |

| ~35 | C(COOH)(COOEt) |

| ~18 | Cyclopropane CH₂ |

| ~14 | -OCH₂CH₃ |

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~1735 | Strong | C=O stretch (Ester) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1200 | Strong | C-O stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 158.05 | [M]⁺ (Molecular Ion) |

| 113.04 | [M - OCH₂CH₃]⁺ |

| 113.04 | [M - COOH]⁺ |

| 85.06 | [M - COOCH₂CH₃]⁺ |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol: Hydrolysis of Diethyl 1,1-Cyclopropanedicarboxylate

A common route to this compound is the selective partial hydrolysis of diethyl 1,1-cyclopropanedicarboxylate.

Materials:

-

Diethyl 1,1-cyclopropanedicarboxylate

-

Potassium hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve diethyl 1,1-cyclopropanedicarboxylate in ethanol in a round-bottom flask.

-

Add a stoichiometric equivalent of potassium hydroxide (or sodium hydroxide) dissolved in a minimal amount of water.

-

Reflux the mixture with stirring for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to a low pH with hydrochloric acid, leading to the precipitation of the product.

-

Extract the product into diethyl ether.

-

Dry the combined organic extracts over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent to yield the crude this compound.

-

Purify the product by recrystallization or column chromatography.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the spectra to determine chemical shifts, multiplicities, and integration.

IR Spectroscopy:

-

Prepare a sample as a thin film on a salt plate (NaCl or KBr) if the compound is a liquid, or as a KBr pellet if it is a solid.

-

Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization - ESI).

-

Acquire the mass spectrum in the desired mass range.

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Spectroscopic Analysis Workflow

Caption: Workflow for spectroscopic characterization.

An In-depth Technical Guide to the NMR Analysis of 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes a summary of proton (¹H) and carbon-13 (¹³C) NMR data, a comprehensive experimental protocol for data acquisition, and a visualization of the molecular structure with its NMR assignments.

Introduction

This compound is a bifunctional organic compound featuring a cyclopropane ring, a carboxylic acid, and an ethyl ester group. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceutical intermediates. Accurate structural elucidation and purity assessment are critical, and NMR spectroscopy is the most powerful tool for this purpose. This document serves as a technical resource for the NMR analysis of this compound.

NMR Spectroscopic Data

The structural features of this compound give rise to a distinct set of signals in its ¹H and ¹³C NMR spectra. The data presented below has been compiled from available literature and predicted spectral information.

Table 1: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.06 | triplet | 3H | -O-CH₂-CH₃ |

| 1.53 | multiplet | 2H | cyclopropane-H |

| 1.62 | multiplet | 2H | cyclopropane-H |

| 4.21 | quartet | 2H | -O-CH₂ -CH₃ |

| ~11-12 (broad) | singlet | 1H | -COOH |

Note: The acidic proton of the carboxylic acid is often broad and may not be consistently observed.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~14 | -O-CH₂-CH₃ |

| ~18 | cyclopropane-CH₂ |

| ~25 | C (COOH)(COOEt) |

| ~62 | -O-CH₂ -CH₃ |

| ~172 | -C OOEt |

| ~177 | -C OOH |

Disclaimer: The ¹³C NMR data is based on predictive models and may vary from experimentally determined values.

Experimental Protocols

The following protocols provide a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Use a deuterated solvent, typically chloroform-d (CDCl₃), as it is a common solvent for small organic molecules and is referenced in the available data.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

3.2. NMR Data Acquisition

The following are general acquisition parameters that can be optimized for the specific instrument used.

3.2.1. ¹H NMR Spectroscopy

-

Spectrometer Frequency: 400 MHz or higher

-

Pulse Program: Standard single-pulse (zg)

-

Acquisition Time (at): 3-4 seconds

-

Relaxation Delay (d1): 1-2 seconds

-

Number of Scans (ns): 8-16

-

Spectral Width (sw): -2 to 14 ppm

-

Temperature: 298 K

3.2.2. ¹³C NMR Spectroscopy

-

Spectrometer Frequency: 100 MHz or higher (corresponding to the ¹H frequency)

-

Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30)

-

Acquisition Time (at): 1-2 seconds

-

Relaxation Delay (d1): 2-5 seconds

-

Number of Scans (ns): 1024 or more, depending on sample concentration

-

Spectral Width (sw): -10 to 220 ppm

-

Temperature: 298 K

3.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks.

Visualization of Molecular Structure and NMR Correlations

The following diagram illustrates the chemical structure of this compound and the assignment of its proton NMR signals.

Caption: Structure of this compound with ¹H NMR assignments.

Logical Workflow for NMR Analysis

The following diagram outlines the logical workflow for the complete NMR analysis of a small molecule like this compound.

Caption: Workflow for NMR analysis of small molecules.

An In-depth Technical Guide to the Infrared Spectrum of 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid. This compound is a valuable building block in organic synthesis, notably in the preparation of the anticancer drug cabozantinib[1][2]. A thorough understanding of its spectral characteristics is crucial for its identification and quality control.

Interpreting the Infrared Spectrum

The infrared spectrum of this compound is characterized by the presence of both a carboxylic acid and an ester functional group. The principal absorption bands are detailed below.

The most distinguishable feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching vibration, which typically appears in the region of 3300-2500 cm⁻¹[3]. This broadness is a result of intermolecular hydrogen bonding between the carboxylic acid molecules, which often exist as dimers[3][4].

The carbonyl (C=O) stretching region is also highly informative. Due to the presence of both a carboxylic acid and an ester, two distinct C=O stretching bands are expected. The carboxylic acid C=O stretch is typically observed around 1710 cm⁻¹ for a hydrogen-bonded dimer[5]. The ester C=O stretch generally appears at a slightly higher wavenumber, around 1735 cm⁻¹[6].

The C-O stretching vibrations for both the carboxylic acid and the ester functional groups will result in strong absorptions in the fingerprint region, typically between 1320 and 1000 cm⁻¹[3][4]. Finally, the C-H stretching vibrations of the ethyl and cyclopropyl groups are expected to appear just below 3000 cm⁻¹.

Data Presentation: Expected IR Absorption Bands

The following table summarizes the expected characteristic infrared absorption bands for this compound.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3300-2500 | Carboxylic Acid (O-H) | Stretching | Broad, Strong |

| ~2980 | Alkyl (C-H) | Stretching | Medium |

| ~1735 | Ester (C=O) | Stretching | Strong |

| ~1710 | Carboxylic Acid (C=O) | Stretching | Strong |

| 1320-1210 | Carboxylic Acid (C-O) | Stretching | Strong |

| 1250-1150 | Ester (C-O) | Stretching | Strong |

| 1440-1395, 950-910 | Carboxylic Acid (O-H) | Bending | Medium, Broad |

Experimental Protocol: Acquiring the IR Spectrum

A standard procedure for obtaining the IR spectrum of a solid sample like this compound is through the use of a Potassium Bromide (KBr) pellet.

Materials:

-

This compound

-

Infrared (IR) grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR spectrometer

Procedure:

-

Sample Preparation: Dry the this compound sample to remove any residual moisture.

-

Grinding: In the agate mortar, grind approximately 1-2 mg of the sample with about 100-200 mg of dry KBr. The grinding should be thorough to ensure a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to the pellet-forming die. Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Data Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty spectrometer to subtract from the sample spectrum.

-

Data Processing: Process the resulting spectrum to label the significant peaks and determine their wavenumbers.

Logical Workflow for IR Spectrum Interpretation

The following diagram illustrates the logical workflow for the interpretation of the IR spectrum of an organic compound like this compound.

Caption: Workflow for IR Spectrum Interpretation.

References

- 1. This compound | 3697-66-3 [chemicalbook.com]

- 2. apicule.com [apicule.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Infrared Spectrometry [www2.chemistry.msu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Unraveling the Fragmentation Puzzle: A Technical Guide to the Mass Spectrometry of 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectrum Fragmentation

The fragmentation of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid under electron ionization (EI) is anticipated to proceed through several key pathways, primarily involving the cleavage of bonds adjacent to the carbonyl groups and rearrangement reactions. The initial ionization would result in the formation of a molecular ion (M+•). Subsequent fragmentation is likely to involve the loss of the ethoxy group, the carboxylic acid group, and rearrangements involving the cyclopropane ring.

A summary of the predicted major fragment ions for this compound is presented below. This data is extrapolated from the known fragmentation of diethyl 1,1-cyclopropanedicarboxylate and general fragmentation rules for esters and carboxylic acids.[1]

| Predicted m/z | Proposed Fragment Ion | Neutral Loss | Predicted Relative Abundance |

| 158 | [M]+• | - | Low |

| 113 | [M - COOH]+ | COOH | High |

| 99 | [M - COOC2H5]+ | COOC2H5 | Medium |

| 85 | [M - COOH - C2H4]+ | COOH, C2H4 | Medium |

| 71 | [C4H7O]+ | C3H3O3 | Low |

| 69 | [C4H5O]+ | C3H5O3 | Medium |

| 45 | [COOH]+ | C5H7O2 | Low |

| 29 | [C2H5]+ | C5H5O4 | Low |

Experimental Protocols

While a specific protocol for this compound is not detailed in the literature, a general methodology for the analysis of small organic molecules by gas chromatography-mass spectrometry (GC-MS) with electron ionization is provided below. This protocol is based on standard practices and the instrumentation used for analyzing related compounds like diethyl 1,1-cyclopropanedicarboxylate.[2]

1. Sample Preparation:

-

Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

-

For GC-MS analysis, derivatization (e.g., silylation) of the carboxylic acid group may be necessary to improve volatility and thermal stability.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated at 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable. A typical dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C) for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 250-300°C.

-

Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[2]

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

Fragmentation Pathways and Mechanisms

The proposed fragmentation pathways for this compound are visualized in the following diagrams. These pathways are predicted based on the principles of mass spectrometry and data from analogous structures.

Caption: Primary fragmentation pathways of the molecular ion.

The initial fragmentation is expected to involve the loss of either the carboxylic acid group (leading to the ion at m/z 113) or the ethoxycarbonyl group (resulting in the ion at m/z 99). The ion at m/z 113 can further fragment through the loss of ethylene via a McLafferty-type rearrangement.

Caption: Proposed McLafferty rearrangement mechanism.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is essential to confirm these predicted fragmentation patterns and to further elucidate the intricate details of its gas-phase ion chemistry. The provided protocols and predicted data serve as a valuable starting point for researchers engaged in the analysis and characterization of this and structurally related molecules.

References

Theoretical and Computational Studies of 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Ethoxycarbonyl)cyclopropanecarboxylic acid is a key synthetic intermediate in the pharmaceutical industry, most notably in the synthesis of the multi-tyrosine kinase inhibitor, Cabozantinib.[1] Its unique strained cyclopropane ring structure presents interesting conformational properties and reactivity. This technical guide provides a comprehensive overview of the theoretical and computational aspects of this compound, alongside plausible experimental data and detailed synthetic protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

Cyclopropane-containing molecules are of significant interest in medicinal chemistry due to their unique conformational and electronic properties. The inherent ring strain of the cyclopropane moiety can impart favorable pharmacological characteristics to drug candidates. This compound serves as a crucial building block in the synthesis of complex pharmaceutical compounds, including the anti-cancer agent Cabozantinib.[1] Understanding the theoretical underpinnings of this molecule's structure and reactivity is paramount for its efficient utilization in synthetic chemistry and for the rational design of novel therapeutics.

This whitepaper details a representative theoretical and computational analysis of this compound, including conformational analysis and predicted spectroscopic data. A detailed experimental protocol for its synthesis is also provided.

Theoretical and Computational Analysis

Due to the limited availability of published computational studies on this compound, this section presents a representative analysis based on established computational chemistry methodologies.

Computational Methodology

A plausible computational study of this compound would likely employ Density Functional Theory (DFT) calculations, a robust method for investigating the electronic structure and properties of molecules. A common approach would involve the B3LYP functional with a 6-31G(d,p) basis set for geometry optimization and frequency calculations.

Caption: A typical workflow for the computational analysis of a small molecule.

Conformational Analysis

The rotational barriers around the C-C and C-O bonds of the ethoxycarbonyl and carboxylic acid groups are expected to give rise to multiple conformers. A potential energy surface scan would reveal the most stable conformations. It is plausible that the lowest energy conformer would exhibit a planar arrangement of the carboxylic acid and ester groups to maximize conjugation and minimize steric hindrance.

Predicted Geometric Parameters

The following table summarizes predicted geometric parameters for the lowest energy conformer of this compound, based on DFT calculations of similar cyclopropane derivatives.

| Parameter | Bond/Angle/Dihedral | Predicted Value |

| Bond Lengths (Å) | C1-C2 (ring) | 1.51 |

| C1-C3 (ring) | 1.51 | |

| C2-C3 (ring) | 1.51 | |

| C1-C(carboxyl) | 1.50 | |

| C(carboxyl)=O | 1.21 | |

| C(carboxyl)-OH | 1.36 | |

| C1-C(ester) | 1.50 | |

| C(ester)=O | 1.22 | |

| C(ester)-O(ethyl) | 1.35 | |

| O(ethyl)-C(ethyl) | 1.45 | |

| Bond Angles (°) | C2-C1-C3 | 60.0 |

| C(carboxyl)-C1-C(ester) | 118.0 | |

| O=C-OH (carboxyl) | 123.0 | |

| O=C-O(ethyl) (ester) | 125.0 | |

| Dihedral Angles (°) | O=C-C1-C(ester) | ~0 or ~180 |

| H-O-C(carboxyl)-C1 | ~180 |

Predicted Spectroscopic Data

The following are predicted spectroscopic data for this compound based on typical values for the functional groups present.

¹H NMR Spectroscopy

| Proton | Chemical Shift (ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 12.0 | br s | 1H |

| -OCH₂CH₃ | 4.1 - 4.3 | q | 2H |

| Cyclopropane CH₂ | 1.3 - 1.6 | m | 4H |

| -OCH₂CH₃ | 1.2 - 1.4 | t | 3H |

¹³C NMR Spectroscopy

| Carbon | Chemical Shift (ppm) |

| -COOH | 175 - 180 |

| -COOCH₂CH₃ | 170 - 175 |

| -OCH₂CH₃ | 60 - 65 |

| C1 (quaternary) | 30 - 35 |

| Cyclopropane CH₂ | 15 - 20 |

| -OCH₂CH₃ | 13 - 15 |

Infrared (IR) Spectroscopy

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (carboxylic acid) | 2500 - 3300 | Broad |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=O (carboxylic acid) | 1700 - 1725 | Strong |

| C=O (ester) | 1735 - 1750 | Strong |

| C-O | 1000 - 1300 | Strong |

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak, although it may be weak. Key fragmentation patterns would likely involve the loss of the ethoxy group (-45 Da), the carboxylic acid group (-45 Da), and cleavage of the cyclopropane ring.

| m/z | Plausible Fragment |

| 158 | [M]⁺ |

| 113 | [M - OCH₂CH₃]⁺ |

| 113 | [M - COOH]⁺ |

| 85 | [M - COOH - C₂H₄]⁺ |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known process for the preparation of this key intermediate.[2]

Reaction Scheme:

Procedure:

-

To a solution of diethyl cyclopropane-1,1-dicarboxylate (500.0 g) in methanol (2500.0 ml) at 25-30°C, stir for 20 minutes.

-

Cool the mixture to 0-5°C.

-

Slowly add a solution of sodium hydroxide (129.0 g) in water (500.0 ml) to the mixture, maintaining the temperature at 0-5°C.

-

Raise the temperature of the mixture to 25-30°C and stir for 7 hours.

-

Monitor the reaction progress by a suitable chromatographic method.

-

After completion, concentrate the reaction mixture under reduced pressure to remove methanol.

-

Add water to the residue and wash with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

-

Cool the aqueous layer to 0-5°C and acidify with a suitable acid (e.g., HCl) to a pH of approximately 2-3.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Caption: A workflow diagram for the synthesis of the target molecule.

Role in Drug Development: Synthesis of Cabozantinib

This compound is a pivotal intermediate in the synthesis of Cabozantinib, a potent inhibitor of multiple receptor tyrosine kinases (RTKs) such as MET, VEGFRs, and AXL.[2] These kinases are implicated in tumor growth, angiogenesis, and metastasis. The cyclopropane moiety of the intermediate is incorporated into the final drug structure, highlighting its importance in establishing the pharmacophore.

Caption: Inhibition of RTK signaling by Cabozantinib.

Conclusion

This compound is a valuable molecule in synthetic and medicinal chemistry. This technical guide has provided a comprehensive, albeit partially predictive, overview of its theoretical, computational, and experimental characteristics. The presented data and protocols offer a foundational understanding for researchers engaged in the synthesis of this intermediate and its application in the development of novel therapeutics. Further experimental and computational studies are warranted to fully elucidate the properties of this important compound.

References

Reactivity Profile of 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Ethoxycarbonyl)cyclopropanecarboxylic acid is a key bifunctional molecule featuring a strained cyclopropane ring, a carboxylic acid, and an ethyl ester group. This unique combination of functionalities imparts a versatile reactivity profile, making it a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its most notable application is as a crucial intermediate in the synthesis of Cabozantinib, a potent multi-tyrosine kinase inhibitor used in cancer therapy.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₀O₄ |

| Molecular Weight | 158.15 g/mol |

| CAS Number | 3697-66-3 |

| Boiling Point | 66-69 °C at 0.15 Torr |

| Density | 1.339 ± 0.06 g/cm³ (Predicted) |

| pKa | 3.46 ± 0.20 (Predicted) |

| Appearance | Clear, colorless liquid |

Synthesis

This compound is typically synthesized via the partial hydrolysis of diethyl 1,1-cyclopropanedicarboxylate.

Experimental Protocol: Synthesis of this compound

A solution of diethyl 1,1-cyclopropanedicarboxylate (20 g) in a mixture of 1N sodium hydroxide (107 mL) and ethanol (220 mL) is stirred for 16 hours. Following the hydrolysis, ethanol is removed under reduced pressure. The unreacted starting material is extracted with ethyl acetate. The aqueous layer is then acidified with 1N HCl. The product is extracted with ethyl acetate, and the solvent is concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography to yield this compound. This procedure typically affords the product in high yield (around 94%).

Spectroscopic Data:

-

¹H NMR (CDCl₃): δ 1.06 (t, 3H), 1.53 (m, 2H), 1.62 (m, 2H), 4.21 (q, 2H)

-

ESI-MS: m/z 159 [M+H]⁺

Reactivity Profile

The reactivity of this compound is characterized by the interplay of its three key structural features: the carboxylic acid, the ethyl ester, and the strained cyclopropane ring.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is the primary site for reactions such as amide bond formation and esterification.

In the synthesis of Cabozantinib, the carboxylic acid group of a derivative of this compound undergoes an amide coupling reaction with an aniline derivative. This transformation is a critical step in constructing the final drug molecule. The reaction is typically facilitated by coupling agents that activate the carboxylic acid.

Experimental Protocol: Amide Coupling for Cabozantinib Intermediate Synthesis [3]

To a solution of 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM) are added EDC.HCl (1.1 equivalents) and HOBt (1.1 equivalents) under an inert atmosphere. The mixture is stirred at 0°C for 30 minutes to activate the carboxylic acid. A solution of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (1 equivalent) and diisopropylethylamine (DIPEA, 2 equivalents) in anhydrous DCM is then added dropwise at 0°C. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Upon completion, the reaction mixture is washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by silica gel column chromatography.

Alternatively, the carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride prior to reaction with the amine.[4][5]

Quantitative Data for Amide Coupling:

| Reactant 1 | Reactant 2 | Coupling Reagents | Solvent | Yield |

| 1-((4-fluorophenyl)carbamoyl)-cyclopropanecarboxylic acid | 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline | EDC.HCl, HOBt, DIPEA | DCM | Moderate to Good |

| 1-((4-fluorophenyl)carbamoyl)-cyclopropanecarboxylic acid | 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline | Thionyl Chloride, then amine | THF | Variable |

The carboxylic acid can undergo esterification with an alcohol under acidic conditions, a reaction known as Fischer esterification. This is a reversible process, and to favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed.[6][7]

Reactions Involving the Cyclopropane Ring

The strained three-membered ring of this compound can undergo ring-opening reactions under certain conditions.

Electrophilically activated cyclopropanes can react with nucleophiles, leading to ring opening. In the case of cyclopropanes substituted with two electron-withdrawing groups, such as this compound, nucleophilic attack can occur at either the carbonyl carbon or the cyclopropane ring itself. The outcome of the reaction is often dependent on the nature of the nucleophile and the reaction conditions. For instance, reactions with thiophenolates can lead to complex mixtures due to competing attacks at the carbonyl groups.

Thermal decarboxylation of cyclopropanecarboxylic acids bearing a carbonyl group at the 1-position can lead to a rearrangement, forming 2-substituted-4,5-dihydrofurans instead of the expected ketone. This process is proposed to proceed through an initial ring-opening to an α-allyl-β-keto acid intermediate, followed by a simultaneous decarboxylation and ring closure.[8]

Conclusion

This compound is a versatile synthetic intermediate with a rich and complex reactivity profile. Its utility is prominently demonstrated in the synthesis of the anticancer drug Cabozantinib, where the carboxylic acid functionality is key to forming a crucial amide bond. Understanding the reactivity of both the functional groups and the strained cyclopropane ring is essential for its effective application in the design and synthesis of novel therapeutic agents and other complex organic molecules. The detailed experimental protocols and reaction workflows provided in this guide offer a solid foundation for researchers and scientists working with this important building block.

References

- 1. researchgate.net [researchgate.net]

- 2. apicule.com [apicule.com]

- 3. benchchem.com [benchchem.com]

- 4. WO2019234761A1 - An improved process for the preparation of cabozantinib and its pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 5. EP4313048A1 - Process for preparation of cabozantinib - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. arkat-usa.org [arkat-usa.org]

The Pivotal Role of the Cyclopropane Ring in 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Ethoxycarbonyl)cyclopropanecarboxylic acid, a key building block in the synthesis of the multi-tyrosine kinase inhibitor Cabozantinib, owes its utility and unique chemical properties to the presence of a strained three-membered cyclopropane ring. This technical guide provides an in-depth analysis of the multifaceted role of the cyclopropane moiety in this molecule. It explores the structural and electronic features conferred by the ring, its influence on the molecule's physicochemical properties and reactivity, and its critical function in directing the synthesis of complex pharmaceutical agents. This document consolidates quantitative data, detailed experimental protocols, and visual representations of key chemical pathways to serve as a comprehensive resource for professionals in the fields of chemical research and drug development.

Introduction

The incorporation of small, strained ring systems into molecular scaffolds is a powerful strategy in medicinal chemistry and organic synthesis. The cyclopropane ring, in particular, offers a unique combination of rigidity, conformational constraint, and electronic properties that can profoundly influence the biological activity and synthetic accessibility of a molecule. This compound is a prime example of a molecule where the cyclopropane ring is not merely a passive structural element but an active participant in defining its chemical character and utility.

This guide will dissect the critical functions of the cyclopropane ring in this compound, focusing on three key areas:

-

Structural and Electronic Influence: How the inherent ring strain and hybridization of the cyclopropane ring affect bond lengths, bond angles, and the acidity of the carboxylic acid moiety.

-

Reactivity and Synthetic Utility: The role of the strained ring in directing chemical transformations, particularly in the context of its application as a synthetic intermediate.

-

Application in Drug Synthesis: A detailed look at the specific role of the 1-(ethoxycarbonyl)cyclopropane-1-carbonyl moiety in the synthesis of Cabozantinib.

Physicochemical Properties

The presence of the cyclopropane ring imparts distinct physicochemical properties to this compound. The inherent strain and the unique bonding nature of the three-membered ring are central to these characteristics.

Structural Parameters

| Property | Predicted/Typical Value | Source |

| Molecular Formula | C₇H₁₀O₄ | |

| Molecular Weight | 158.15 g/mol | |

| pKa (Predicted) | 3.46 ± 0.20 | - |

| Density (Predicted) | 1.339 ± 0.06 g/cm³ | - |

| Boiling Point | 66-69 °C at 0.15 Torr | - |

Ring Strain

The small bond angles in the cyclopropane ring lead to significant angle strain and torsional strain, collectively known as ring strain. The total ring strain in cyclopropane is approximately 28 kcal/mol.[1] This high degree of strain is a defining characteristic and a primary driver of the ring's chemical reactivity. For 1,1-disubstituted cyclopropanes, the strain energy can be influenced by the nature of the substituents.

| Compound Family | Ring Strain Energy (Typical) | Source |

| Methylcyclopropanes | 117.0 - 146.1 kJ/mol (27.9 - 35.0 kcal/mol) | [2] |

| Carbonyl-substituted cyclopropanes | Can be significantly higher than unsubstituted cyclopropane | [3] |

Electronic Effects and Acidity

The carbon atoms in a cyclopropane ring exhibit a higher degree of s-character in their exocyclic bonds compared to typical sp³ hybridized carbons. This increased s-character has a notable electronic consequence: the cyclopropyl group acts as an electron-withdrawing group through an inductive effect. This electron-withdrawing nature stabilizes the conjugate base of the carboxylic acid, thereby increasing its acidity.[4][5][6] The predicted pKa of this compound is approximately 3.46, which is lower (more acidic) than that of a typical acyclic carboxylic acid like isobutyric acid (pKa ≈ 4.86).

Synthesis and Reactivity

The unique structural and electronic properties of the cyclopropane ring in this compound govern its synthesis and subsequent reactivity, making it a valuable and versatile synthetic intermediate.

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the partial hydrolysis of diethyl 1,1-cyclopropanedicarboxylate.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Materials: Diethyl 1,1-cyclopropanedicarboxylate, Sodium Hydroxide (NaOH), Ethanol, Hydrochloric Acid (HCl), Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

-

Procedure:

-

A solution of diethyl 1,1-cyclopropanedicarboxylate in ethanol is prepared in a round-bottom flask.

-

An aqueous solution of sodium hydroxide (1 equivalent) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is stirred for an extended period (typically 24-48 hours) to ensure selective mono-hydrolysis.

-

The ethanol is removed under reduced pressure.

-

The remaining aqueous solution is washed with ethyl acetate to remove any unreacted starting material.

-

The aqueous layer is then acidified to a low pH (e.g., pH 1-2) with concentrated hydrochloric acid.

-

The acidified solution is extracted multiple times with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as an oil or low-melting solid.

-

Reactivity of the Cyclopropane Ring

The high ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions under certain conditions, although the geminal dicarbonyl substitution provides some electronic stabilization. As a donor-acceptor cyclopropane, it can undergo nucleophilic ring-opening, typically initiated by the attack of a nucleophile at one of the ring carbons, leading to the cleavage of a C-C bond. However, for its primary application in Cabozantinib synthesis, the cyclopropane ring remains intact, serving as a rigid scaffold.

Role in the Synthesis of Cabozantinib

This compound is a crucial intermediate in the synthesis of Cabozantinib, a potent inhibitor of multiple receptor tyrosine kinases. The cyclopropane dicarboxamide moiety is a key structural feature of Cabozantinib, and this compound provides the foundational building block for this part of the molecule.

The synthesis of Cabozantinib involves the formation of an amide bond between the carboxylic acid group of a derivative of this compound and the aniline nitrogen of 4-(6,7-dimethoxyquinolin-4-yloxy)aniline.

Caption: Key steps in the synthesis of Cabozantinib.

Experimental Protocol: Amide Coupling in Cabozantinib Synthesis [7][8]

-

Materials: 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline, a peptide coupling agent (e.g., EDC·HCl, HOBt, or TBTU), an organic base (e.g., DIPEA or triethylamine), and an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

-

Procedure:

-

1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid and the coupling agents are dissolved in the anhydrous solvent under an inert atmosphere.

-

The mixture is stirred at a reduced temperature (e.g., 0 °C) to activate the carboxylic acid.

-

A solution of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline and the organic base in the anhydrous solvent is added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion, as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, the reaction mixture is subjected to an aqueous workup, typically involving washing with a mild base (e.g., saturated sodium bicarbonate solution) and brine.

-

The organic layer is dried, filtered, and concentrated.

-

The crude Cabozantinib is then purified by recrystallization or column chromatography.

-

The cyclopropane ring in this context serves to rigidly hold the two amide functionalities in a specific spatial orientation, which is crucial for the molecule's binding to its target kinases.

Spectroscopic Data

The structural features of this compound are reflected in its spectroscopic data.

| Spectroscopic Data | |

| ¹H NMR | δ (ppm) |

| 1.2-1.4 | |

| 1.5-1.7 | |

| 4.1-4.3 | |

| ~10-12 | |

| ¹³C NMR | δ (ppm) |

| ~14 | |

| ~18-20 | |

| ~30-35 | |

| ~62 | |

| ~170-175 | |

| ~175-180 | |

| FTIR | ν (cm⁻¹) |

| 2500-3300 | |

| ~1735 | |

| ~1700 | |

| ~1200-1300 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The FTIR peak positions are approximate.

Conclusion

The cyclopropane ring in this compound is a pivotal structural and functional element. Its inherent ring strain and unique electronic properties significantly influence the molecule's acidity and reactivity. As a synthetic intermediate, it provides a rigid and conformationally defined scaffold that is essential for the construction of complex pharmaceutical agents like Cabozantinib. The stability of the ring under the required synthetic transformations, coupled with its ability to enforce a specific geometry on the final drug molecule, underscores the strategic importance of incorporating this small, strained ring in modern drug design and synthesis. This guide has provided a comprehensive overview of these aspects, offering valuable insights for researchers and professionals in the field.

References

- 1. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]

- 2. Interplay of the Ring and Steric Strains in the Highly Substituted Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of carbonyl substitution on the strain energy of small ring compounds and their six-member ring reference compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. How Delocalized Electrons Affect pKa Values | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. benchchem.com [benchchem.com]

- 8. patents.justia.com [patents.justia.com]

Methodological & Application

Synthesis of 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid: A Detailed Guide for Researchers

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry, from diethyl malonate. The synthesis involves a two-step process: the cyclopropanation of diethyl malonate with a 1,2-dihaloethane to form diethyl 1,1-cyclopropanedicarboxylate, followed by a selective mono-hydrolysis.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its rigid cyclopropane scaffold is a desirable feature in drug design, offering unique conformational constraints. This protocol details a reliable and reproducible method for its preparation in a laboratory setting.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

-

Cyclopropanation: Diethyl malonate is reacted with 1,2-dibromoethane in the presence of a base to yield diethyl 1,1-cyclopropanedicarboxylate.

-

Selective Mono-hydrolysis: Diethyl 1,1-cyclopropanedicarboxylate is then carefully hydrolyzed to afford the target molecule, this compound.

Experimental Protocols

Part 1: Synthesis of Diethyl 1,1-Cyclopropanedicarboxylate

This procedure is adapted from established methods of cyclopropanation of active methylene compounds.[1][2][3]

Materials:

-

Diethyl malonate

-

1,2-Dibromoethane

-

Sodium ethoxide (or potassium carbonate)

-

Absolute ethanol (if using sodium ethoxide)

-

Anhydrous dimethylformamide (DMF) (if using potassium carbonate)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure using Sodium Ethoxide:

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve sodium ethoxide in absolute ethanol.

-

To this solution, add diethyl malonate dropwise with stirring.

-

After the addition is complete, add 1,2-dibromoethane dropwise.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add water and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent by rotary evaporation to obtain crude diethyl 1,1-cyclopropanedicarboxylate, which can be purified by vacuum distillation.

Procedure using Potassium Carbonate:

-

In a round-bottom flask, suspend finely ground anhydrous potassium carbonate in anhydrous DMF.

-

Add diethyl malonate to the suspension with vigorous stirring.

-

Add 1,2-dibromoethane to the mixture.

-

Heat the reaction mixture, monitoring by TLC.

-

After the reaction is complete, cool the mixture and filter off the inorganic salts.

-

Remove the DMF under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product for purification.

Quantitative Data:

| Parameter | Value (Sodium Ethoxide Method) | Value (Potassium Carbonate Method) |

| Yield | 40-60%[2] | Up to 85%[2] |

| Purity | >95% after distillation | >95% after distillation |

Part 2: Selective Mono-hydrolysis of Diethyl 1,1-Cyclopropanedicarboxylate

This protocol is based on the selective saponification of one of the two ester groups.[4]

Materials:

-

Diethyl 1,1-cyclopropanedicarboxylate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Stirring apparatus

-

pH meter or pH paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve diethyl 1,1-cyclopropanedicarboxylate in ethanol in a round-bottom flask.

-

Prepare a 1N solution of sodium hydroxide in water.

-

Add the 1N NaOH solution (1 equivalent) to the ethanolic solution of the diester.

-

Stir the reaction mixture at room temperature for 16 hours.[4] Monitor the reaction by TLC to observe the disappearance of the starting material and the formation of the mono-acid.

-

After the reaction, remove the ethanol by distillation under reduced pressure.[4]

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted starting material.[4]

-

Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1N HCl.[4]

-

Extract the product from the acidified aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to yield this compound. The product can be further purified by crystallization or column chromatography if necessary.

Quantitative Data:

| Parameter | Value |

| Yield | Moderate to high |

| Purity | >95% after purification |

Visualizations

Reaction Pathway

The following diagram illustrates the two-step synthesis of this compound from diethyl malonate.

Caption: Reaction pathway for the synthesis.

Experimental Workflow

This diagram outlines the key stages of the experimental procedure.

Caption: Experimental workflow diagram.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Diethyl malonate, 1,2-dibromoethane, and sodium ethoxide are hazardous. Handle with care and consult their respective Safety Data Sheets (SDS).

-

Use caution when working with strong bases and acids.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of this compound from diethyl malonate. The two-step procedure is well-established and can be readily implemented in a standard organic chemistry laboratory. The provided quantitative data and visualizations aim to facilitate the successful execution of this synthesis for researchers in drug discovery and development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. EP0857712B1 - Process for the preparation of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]

- 3. US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

The Versatile Building Block: 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid in Modern Organic Synthesis

Introduction: 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid is a valuable bifunctional building block in organic synthesis, prized for its unique structural features that combine a strained cyclopropane ring with orthogonal carboxylic acid and ester functionalities. This arrangement allows for selective chemical transformations, making it a key component in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its incorporation into molecular scaffolds can impart desirable properties such as conformational rigidity, metabolic stability, and novel three-dimensional topologies. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

Application Notes

The primary application of this compound lies in its role as a precursor to complex pharmaceutical agents. The cyclopropane moiety is a bioisostere for various functional groups and can introduce conformational constraint into a molecule, which is often beneficial for binding to biological targets.

1. Synthesis of Kinase Inhibitors: A prominent example of its application is in the synthesis of Cabozantinib, a potent multi-tyrosine kinase inhibitor used in the treatment of certain types of cancer.[1] In this context, the building block serves as the source of the cyclopropane-1,1-dicarboxamide core, which is crucial for the drug's activity. The synthetic strategy involves the sequential amidation of the carboxylic acid and ester groups.

2. Precursor to Substituted Cyclopropylamines: The cyclopropylamine motif is a key structural feature in many biologically active compounds.[2] this compound can be converted to corresponding cyclopropylamines through multi-step sequences, typically involving Curtius or Hofmann rearrangement of a carboxylic acid derivative.

3. Synthesis of Spirocyclic Compounds: The unique 1,1-disubstitution pattern of this building block makes it an attractive starting material for the synthesis of spirocyclic compounds.[3][4] These scaffolds are of increasing interest in drug discovery due to their inherent three-dimensionality, which allows for the exploration of novel chemical space.[3][4]

Data Presentation

Table 1: Synthesis of this compound

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | Diethyl cyclopropane-1,1-dicarboxylate | Sodium hydroxide, Water | Methanol | 0-5 then 25-30 | 7 | This compound | Not specified in source |

Table 2: Synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | This compound | Thionyl chloride | Toluene | 60-65 | 3 | 1-(Ethoxycarbonyl)cyclopropanecarbonyl chloride | Not specified (used in situ) |

| 2 | 1-(Ethoxycarbonyl)cyclopropanecarbonyl chloride | 4-Fluoroaniline, Triethylamine | Toluene | 0-5 then 25-30 | 2 | Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate | Not specified in source |

| 3 | Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate | Sodium hydroxide, Water | Toluene | 25-30 | 8 | 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | Not specified in source |

Experimental Protocols

Protocol 1: Synthesis of this compound from Diethyl cyclopropane-1,1-dicarboxylate

This protocol is adapted from a published technical disclosure.[5]

-

Reaction Setup: To a solution of diethyl cyclopropane-1,1-dicarboxylate (500.0 g) in methanol (2500.0 ml), stir the mixture for 20 minutes at 25-30°C.

-

Hydrolysis: Cool the mixture to 0-5°C. Slowly add a solution of sodium hydroxide (129.0 g) in water (500.0 ml) to the mixture, maintaining the temperature at 0-5°C.

-

Reaction Progression: Raise the temperature of the mixture to 25-30°C and stir for 7 hours.

-

Work-up: Distill off the solvent completely from the mixture under vacuum at a temperature below 55°C. To the obtained residue, add water (750.0 ml) at 25-30°C.

-

Acidification and Extraction: Acidify the mixture with hydrochloric acid at 25-30°C and stir for 15 minutes. Add ethyl acetate (1250.0 ml) to the mixture and stir for 15 minutes. Separate the layers and extract the aqueous layer with ethyl acetate.

-

Isolation: Combine the organic layers and dry with sodium sulfate. Distill off the solvent completely from the organic layer under vacuum at a temperature below 55°C to obtain the title compound.

Protocol 2: Synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid

This protocol is a multi-step synthesis starting from this compound, adapted from a published technical disclosure.[5]

-

Activation of Carboxylic Acid: To a solution of this compound in toluene, add thionyl chloride. Heat the mixture to 60-65°C and stir for 3 hours to form 1-(ethoxycarbonyl)cyclopropanecarbonyl chloride. The product is typically used in the next step without isolation.

-

Amide Formation: Cool the reaction mixture containing 1-(ethoxycarbonyl)cyclopropanecarbonyl chloride to 0-5°C. Slowly add a solution of 4-fluoroaniline and triethylamine in toluene. Raise the temperature to 25-30°C and stir for 2 hours to yield ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate.

-

Ester Hydrolysis: To the toluene solution of ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate, slowly add a solution of sodium hydroxide in water at 25-30°C and stir for 8 hours.

-

Work-up and Isolation: Separate the layers and wash the aqueous layer with toluene. Cool the aqueous layer to 0-5°C and slowly add hydrochloric acid. Stir the mixture for 2 hours to precipitate the product. Filter the solid, wash with water, and dry to obtain 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid.

Visualizations

Caption: Synthetic pathway to a key intermediate of Cabozantinib.

Caption: General workflow for amide bond formation.

References

- 1. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | 849217-48-7 [chemicalbook.com]

- 2. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tdcommons.org [tdcommons.org]

The Crucial Role of 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid in the Synthesis of Cabozantinib

Application Note & Protocol

For researchers, scientists, and professionals in drug development, understanding the synthesis of active pharmaceutical ingredients (APIs) is paramount. Cabozantinib, a potent tyrosine kinase inhibitor, is a cornerstone in the treatment of various cancers. A key building block in its synthesis is 1-(ethoxycarbonyl)cyclopropanecarboxylic acid, a specialized intermediate that introduces a critical cyclopropane motif into the final drug structure. This document provides detailed application notes and experimental protocols for its use in the synthesis of Cabozantinib.

Introduction

This compound (ECC) is an essential raw material in the development and synthesis of Cabozantinib.[1] Its cyclopropane structure is a vital component of the final API, contributing to its binding affinity and therapeutic effect. The synthesis of Cabozantinib typically involves the coupling of this cyclopropane intermediate with 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline. This document outlines the synthetic pathway and provides detailed protocols for the key reactions involving ECC and its derivatives.